1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one
Overview
Description
1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one is an organic compound that features a piperidine ring substituted with a hydroxyl group and a phenyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Phenyl Ring: The phenyl ring is attached through Friedel-Crafts alkylation or acylation reactions, using catalysts such as aluminum chloride.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
Scientific Research Applications
1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxypiperidin-1-yl)-2-phenylethan-1-one: Lacks the methyl group on the phenyl ring.
1-(3-Hydroxypiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one: Features a methoxy group on the phenyl ring.
Uniqueness
1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-4-6-12(7-5-11)9-14(17)15-8-2-3-13(16)10-15/h4-7,13,16H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTURYHAWVPYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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